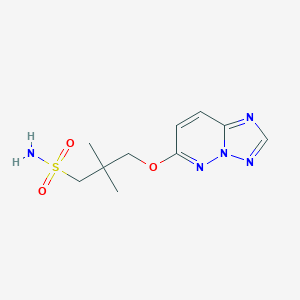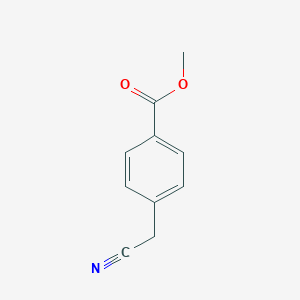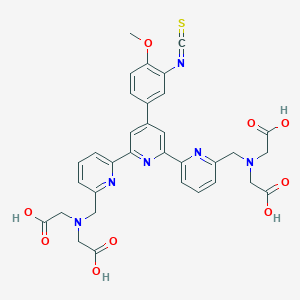
Tmt-NSC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tmt-NSC, or 2-(trimethylammonium)ethyl methanethiosulfonate N-oxide, is a unique chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. Tmt-NSC is a thiol-reactive compound that can be used to selectively label proteins, peptides, and other biomolecules.
Aplicaciones Científicas De Investigación
Tmt-NSC has a wide range of scientific research applications, including proteomics, metabolomics, and drug discovery. Tmt-NSC can be used to selectively label proteins and peptides, allowing for their identification and quantification. This technique is particularly useful in the field of proteomics, where researchers aim to identify and quantify all the proteins present in a given sample. Tmt-NSC can also be used to study protein-protein interactions and post-translational modifications.
Mecanismo De Acción
Tmt-NSC works by reacting with thiol groups on proteins and peptides. The reaction is highly selective, as thiol groups are only present on a small subset of amino acids. Once labeled, the protein or peptide can be identified and quantified using mass spectrometry. Tmt-NSC labeling is irreversible, which means that the labeled biomolecules cannot be unlabeled or modified further.
Efectos Bioquímicos Y Fisiológicos
Tmt-NSC labeling does not appear to have any significant biochemical or physiological effects on the labeled biomolecules. Studies have shown that Tmt-NSC labeling does not affect protein function or stability. However, it is important to note that Tmt-NSC labeling can only be used on proteins and peptides that have accessible thiol groups. Therefore, Tmt-NSC labeling cannot be used to study proteins that do not have thiol groups, such as membrane proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tmt-NSC labeling is its high selectivity and sensitivity. Tmt-NSC labeling can be used to identify and quantify proteins and peptides at low concentrations. Additionally, Tmt-NSC labeling is irreversible, which means that the labeled biomolecules cannot be modified further. This makes Tmt-NSC labeling a highly reliable technique for studying proteins and peptides.
However, Tmt-NSC labeling does have some limitations. As mentioned previously, Tmt-NSC labeling can only be used on proteins and peptides that have accessible thiol groups. Therefore, Tmt-NSC labeling cannot be used to study proteins that do not have thiol groups, such as membrane proteins. Additionally, Tmt-NSC labeling can be affected by the presence of other thiol-containing compounds, such as glutathione.
Direcciones Futuras
For Tmt-NSC research include the development of new Tmt-NSC analogs and the use of Tmt-NSC labeling in drug discovery.
Métodos De Síntesis
Tmt-NSC can be synthesized by reacting trimethylamine with methanethiosulfonate N-oxide. The reaction occurs under mild conditions and produces a highly pure and stable product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
Número CAS |
157837-77-9 |
|---|---|
Nombre del producto |
Tmt-NSC |
Fórmula molecular |
C33H30N6O9S |
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C33H30N6O9S/c1-48-29-9-8-20(10-28(29)34-19-49)21-11-26(24-6-2-4-22(35-24)13-38(15-30(40)41)16-31(42)43)37-27(12-21)25-7-3-5-23(36-25)14-39(17-32(44)45)18-33(46)47/h2-12H,13-18H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
Clave InChI |
LLAAIHCOOOWFFP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |
Otros números CAS |
157837-77-9 |
Números CAS relacionados |
142958-33-6 (tetra-hydrochloride salt) |
Sinónimos |
4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine 4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine, tetrasodium salt TMT-NSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)
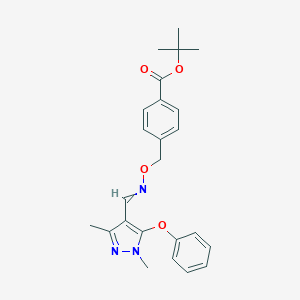
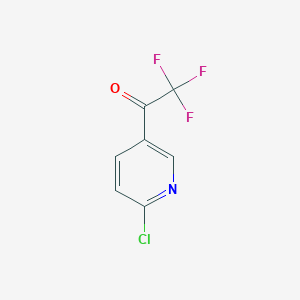

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
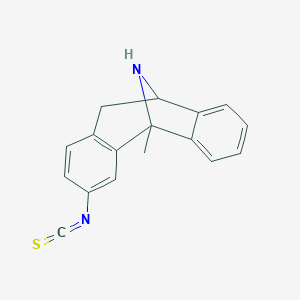
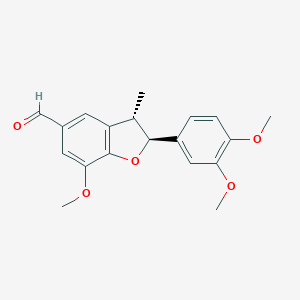
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
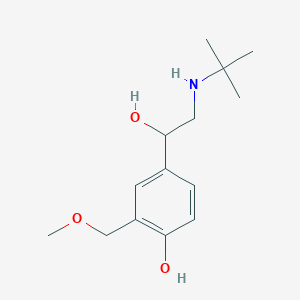
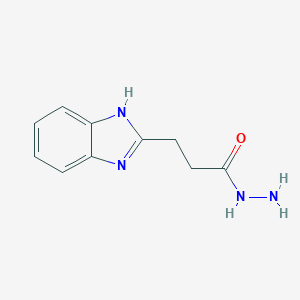
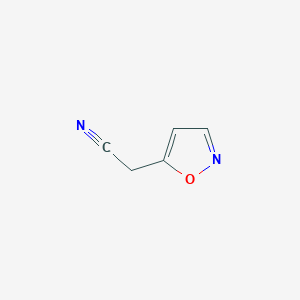
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
